

# An In-Depth Technical Guide to Heptane-1-<sup>13</sup>C (CAS 75560-45-1)

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## Compound of Interest

Compound Name: Heptane-1-<sup>13</sup>C

CAS No.: 75560-45-1

Cat. No.: B1627126

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This guide provides a comprehensive technical overview of Heptane-1-<sup>13</sup>C, a stable isotope-labeled compound essential for advanced research in metabolism, pharmacokinetics, and quantitative bioanalysis. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and critical applications of this powerful analytical tool.

## Introduction: The Significance of Stable Isotope Labeling

Stable isotope labeling is a cornerstone of modern biomedical and chemical research. By replacing an atom in a molecule with its heavier, non-radioactive isotope, such as replacing <sup>12</sup>C with <sup>13</sup>C, we can create a tracer that is chemically identical to the parent compound but physically distinguishable by its mass.[1] This distinction allows for precise tracking and quantification in complex biological systems without the complications of radioactivity.[2]

Heptane-1-<sup>13</sup>C is the n-heptane molecule in which the carbon atom at position 1 has been replaced with a <sup>13</sup>C isotope.[3] This specific labeling provides a unique mass signature (M+1)

that makes it an invaluable tool for applications requiring high sensitivity and accuracy, such as metabolic flux analysis and as an internal standard for mass spectrometry.[2][4]

## Physicochemical and Spectroscopic Properties

The introduction of a single  $^{13}\text{C}$  atom has a negligible effect on the bulk physicochemical properties of the molecule. Therefore, the properties of Heptane-1- $^{13}\text{C}$  are virtually identical to those of unlabeled n-heptane.[5]

Table 1: Core Physicochemical Properties of Heptane-1- $^{13}\text{C}$

Property	Value	Source(s)
Identifier		
CAS Number	75560-45-1	[6]
Formula & Weight		
Linear Formula	$\text{CH}_3(\text{CH}_2)_5^{13}\text{CH}_3$	[3][6]
Molecular Weight	101.19 g/mol	[6]
Physical Properties		
Appearance	Colorless liquid	[5]
Odor	Petroleum-like	[5]
Density	0.691 g/mL at 25 °C	[3]
Melting Point	-91 °C	[3]
Boiling Point	98 °C	[3]
Solubility in Water	0.0003% at 25 °C (practically insoluble)	[5][7]
Refractive Index (n <sub>20/D</sub> )	1.378	[3]
Spectroscopic Data		
Mass Shift vs. Unlabeled	M+1	[3]
Isotopic Purity	Typically ≥99 atom % <sup>13</sup> C	[3]

## Synthesis and Quality Control

The targeted synthesis of Heptane-1-<sup>13</sup>C is critical to ensure the label is at the correct position and that isotopic purity is high. While multiple synthetic routes exist for alkanes, a common and efficient method for introducing a <sup>13</sup>C label at a terminal position involves a Grignard reaction.[8]

## Rationale for Synthetic Strategy

The Grignard reaction is a robust and well-understood method for forming carbon-carbon bonds.[8] Using a  $^{13}\text{C}$ -labeled methylating agent, such as  $^{13}\text{C}$ -methyl iodide ( $^{13}\text{CH}_3\text{I}$ ), allows for the precise and high-yield introduction of the isotopic label at the desired terminal position. This approach offers superior control compared to methods that might involve scrambling of the label.

## Step-by-Step Synthesis Protocol

- **Preparation of Hexylmagnesium Bromide (Grignard Reagent):** 1-Bromohexane is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) to form hexylmagnesium bromide. Maintaining anhydrous conditions is paramount, as any trace of water will quench the Grignard reagent.
- **$^{13}\text{C}$ -Labeling Reaction:** The freshly prepared Grignard reagent is cooled in an ice bath. A solution of  $^{13}\text{C}$ -methyl iodide ( $\geq 99\%$  isotopic purity) in anhydrous diethyl ether is then added dropwise. The reaction is typically stirred at room temperature to ensure completion.
- **Workup and Purification:** The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate.
- **Final Purification:** The crude product is purified by fractional distillation to yield high-purity Heptane-1- $^{13}\text{C}$ . The significantly different boiling points of the desired product (heptane) and any unreacted starting materials or side products allow for effective separation.

## Quality Control and Validation

To be a trustworthy scientific tool, the final product must be rigorously validated.

- **Identity and Isotopic Position Confirmation ( $^{13}\text{C}$  NMR):** Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method to confirm the label's position.[9] The  $^{13}\text{C}$  NMR spectrum will show a significantly enhanced signal for the C1 carbon relative to the natural abundance signals of the other carbons, confirming the  $^{13}\text{C}$  enrichment at the intended position.[10]
- **Isotopic Purity Assessment (GC-MS):** Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the isotopic purity. The mass spectrum will show a molecular ion peak

(M<sup>+</sup>) at m/z 101, confirming the incorporation of one <sup>13</sup>C atom. The ratio of the signal at m/z 101 to the signal at m/z 100 (unlabeled heptane) is used to calculate the isotopic enrichment, which should be ≥99%.<sup>[11]</sup>

- **Chemical Purity Assessment (GC-FID):** Gas Chromatography with Flame Ionization Detection (GC-FID) is used to determine the chemical purity, ensuring the absence of other organic contaminants.

## Core Applications in Research and Drug Development

The unique properties of Heptane-1-<sup>13</sup>C make it a critical reagent in two major areas: tracing metabolic pathways and serving as a gold-standard internal standard for quantitative analysis.

### Application 1: Metabolic Pathway Tracing

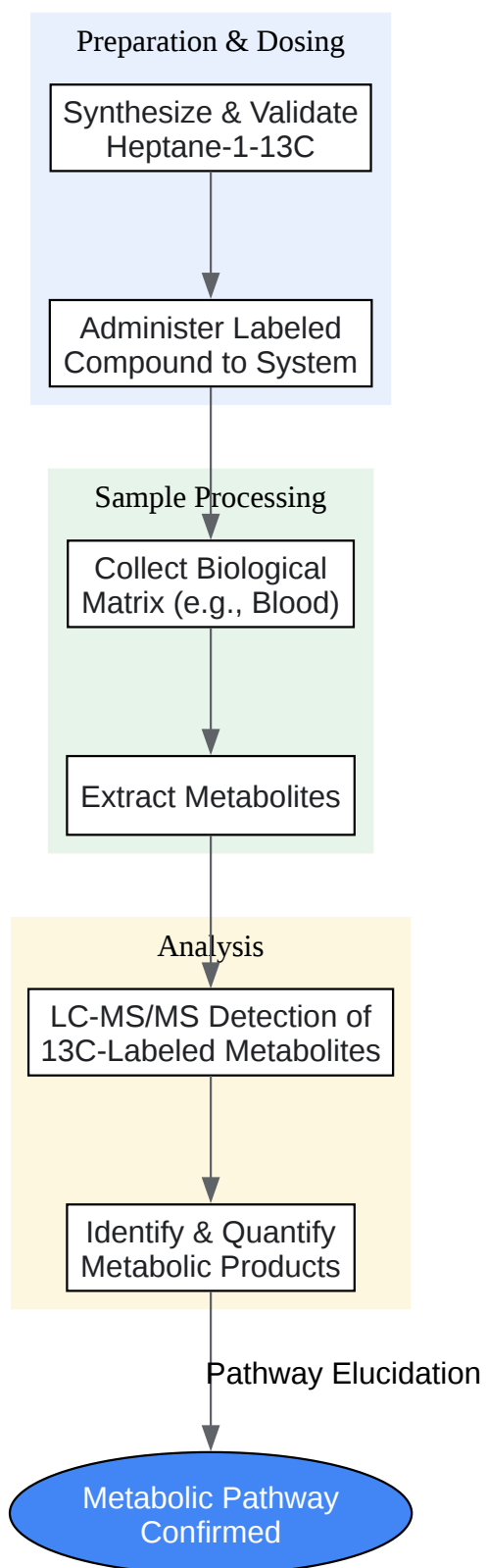
Heptane, though often considered biochemically inert, is metabolized in mammals, primarily by cytochrome P450 enzymes in the liver.<sup>[12]</sup> This metabolism can produce various oxidized products, including heptanols and heptanones.<sup>[11]</sup> Understanding the biotransformation of such aliphatic hydrocarbons is crucial in toxicology and drug metabolism studies.

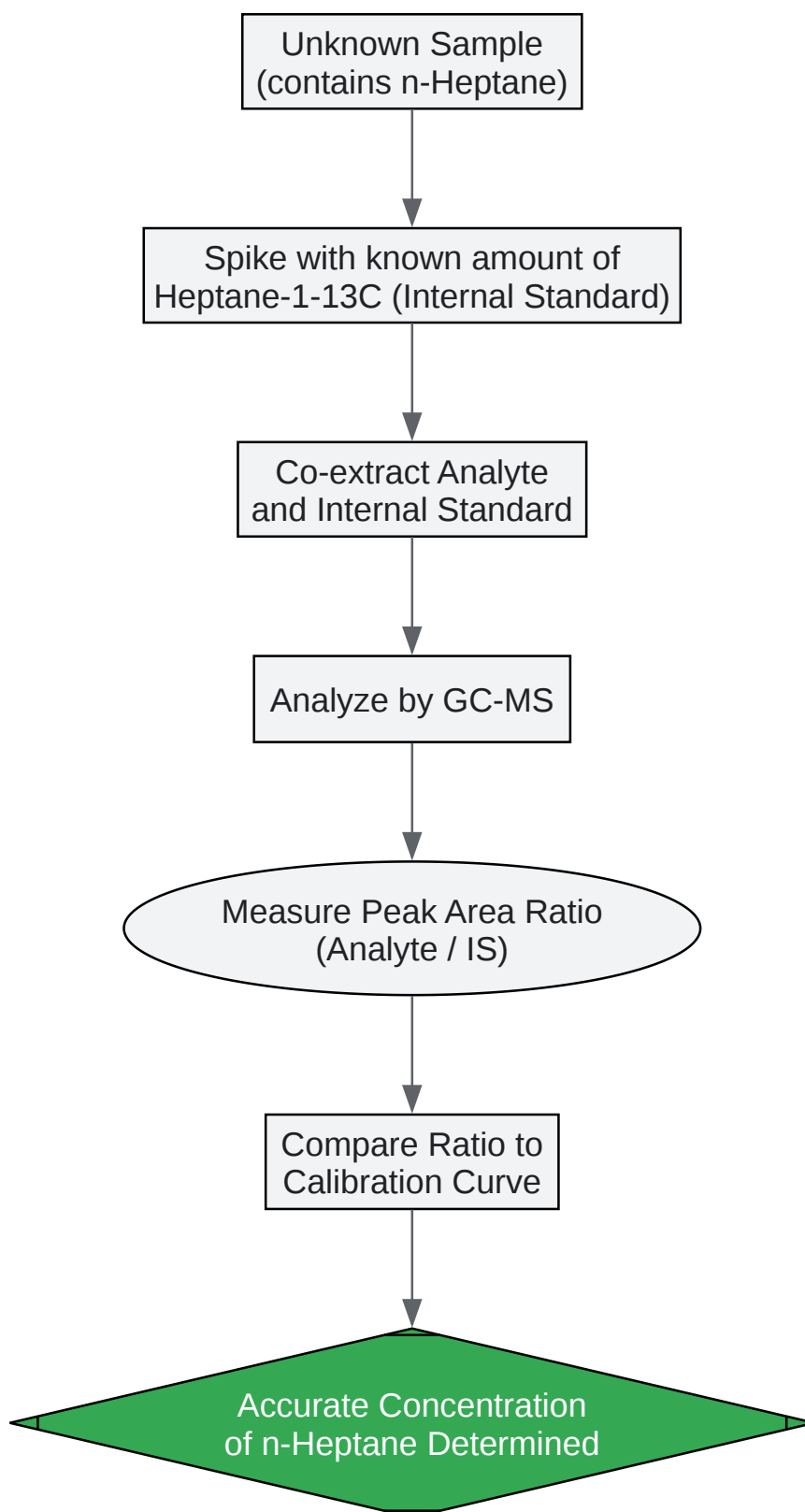
**Experimental Causality:** Using Heptane-1-<sup>13</sup>C allows researchers to administer a known quantity of the compound and trace the <sup>13</sup>C label as it is incorporated into downstream metabolites.<sup>[13][14]</sup> This provides unambiguous evidence of metabolic pathways, unlike methods that only measure the rise and fall of unlabeled metabolite pools.

**Workflow: Tracing n-Heptane Metabolism**

- **Administration:** Heptane-1-<sup>13</sup>C is administered to the biological system (e.g., in vivo animal model, cultured liver cells).
- **Sample Collection:** Biological samples (e.g., urine, blood, cell lysates) are collected over a time course.
- **Metabolite Extraction:** Metabolites are extracted from the biological matrix using an appropriate solvent system.

- **LC-MS/MS Analysis:** The extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The instrument is configured to specifically detect the mass of the expected  $^{13}\text{C}$ -labeled metabolites (e.g.,  $^{13}\text{C}$ -heptanols,  $^{13}\text{C}$ -heptanones).
- **Data Analysis:** The presence and quantity of the  $^{13}\text{C}$ -labeled metabolites are determined, confirming the metabolic fate of the heptane molecule.





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## Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. romerlabs.com \[romerlabs.com\]](https://www.romerlabs.com)
- [3. Heptane-1-<sup>13</sup>C <sup>13</sup>C 99atom 75560-45-1 \[sigmaaldrich.com\]](https://www.sigmaaldrich.com)
- [4. Evaluation of <sup>13</sup>C isotopic tracers for metabolic flux analysis in mammalian cells - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [5. Heptane | C<sub>7</sub>H<sub>16</sub> | CID 8900 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/Heptane)
- [6. Heptane-1-<sup>13</sup>C <sup>13</sup>C 99atom 75560-45-1 \[sigmaaldrich.com\]](https://www.sigmaaldrich.com)
- [7. Heptane Solvent Properties \[macro.lsu.edu\]](https://macro.lsu.edu)
- [8. isotope-science.alfa-chemistry.com \[isotope-science.alfa-chemistry.com\]](https://www.isotope-science.com)
- [9. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [10. epic.awi.de \[epic.awi.de\]](https://www.epic.awi.de)
- [11. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [12. Multiplicity of n-heptane oxidation pathways catalyzed by cytochrome P450 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [13. Profiling the metabolism of human cells by deep <sup>13</sup>C labeling - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [14. biorxiv.org \[biorxiv.org\]](https://www.biorxiv.org)
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